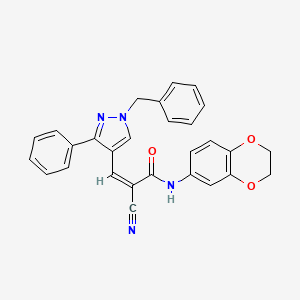

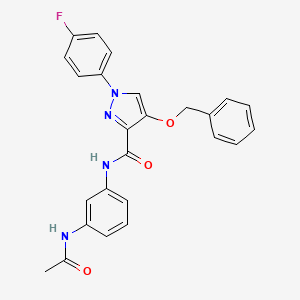

![molecular formula C18H22BrN3O B2657485 4-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]-1-butylpyrrolidin-2-one CAS No. 943101-20-0](/img/structure/B2657485.png)

4-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]-1-butylpyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Anticancer Properties

The synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols, including our compound of interest, has been explored for their cytotoxic activity against human cancer cell lines. These compounds were prepared by reacting aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with benzene-1,2-diamines. Notably, some of these derivatives exhibited stronger antiproliferative effects than cisplatin, a commonly used chemotherapy drug .

Telomerase Inhibition and DNA Stabilization

Symmetrical bisbenzimidazoles, including our compound, have been studied for their role in stabilizing and altering the structure of telomeric G-quadruplex DNA. These ligands influence telomerase activity, making them potential candidates for anticancer therapies .

Antiviral Activity

While not extensively explored, benzimidazole derivatives have been investigated for their antiviral properties. Further studies are needed to understand the specific mechanisms and potential applications in antiviral drug development .

Hsp90 Molecular Chaperone Inhibition

Certain 3-(5-chloro-2,4-dihydroxyphenyl)pyrazole-4-carboxamides, which share structural features with our compound, act as inhibitors of the Hsp90 molecular chaperone. Hsp90 inhibition is relevant in cancer research, as it affects protein folding and stability .

Endoplasmic Reticulum Stress Response Modulation

Our compound has been explored as a 17α-hydroxylase/17,20-lyase inhibitor. By inducing the endoplasmic reticulum stress response, it shows promise in managing hormone-related conditions and cancer progression .

Bioreductive Anticancer Agents

Benzimidazole-4,7-diones, including our compound, have been evaluated as bioreductive agents with potential anticancer activity. Their mode of action involves redox processes, making them interesting candidates for further investigation .

properties

IUPAC Name |

4-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]-1-butylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrN3O/c1-3-4-9-21-12-14(10-17(21)23)18-20-15-7-5-6-8-16(15)22(18)11-13(2)19/h5-8,14H,2-4,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMCHZHUEGXHEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC(=C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Trifluoromethyl)-2-[5-(trifluoromethyl)thiophen-2-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2657402.png)

![1-(5-chloro-2-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2657405.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2657407.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2657410.png)

![8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2657413.png)

![2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid](/img/structure/B2657416.png)

![1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2657418.png)

![Ethyl 4-[4-(diphenylmethyl)piperazin-1-yl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2657419.png)

![8-(2-((2-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2657423.png)